Tris(dimethylamido)aluminum(III)

描述

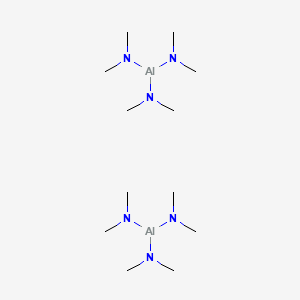

Structure

3D Structure of Parent

属性

CAS 编号 |

32093-39-3 |

|---|---|

分子式 |

C12H36Al2N6 |

分子量 |

318.42 g/mol |

IUPAC 名称 |

dialuminum;dimethylazanide |

InChI |

InChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3 |

InChI 键 |

JGZUJELGSMSOID-UHFFFAOYSA-N |

SMILES |

CN(C)[Al](N(C)C)N(C)C.CN(C)[Al](N(C)C)N(C)C |

规范 SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Al+3].[Al+3] |

Pictograms |

Flammable; Corrosive |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tris(dimethylamido)aluminum(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of tris(dimethylamido)aluminum(III), a key organometallic precursor with significant applications in materials science, particularly in the deposition of aluminum-based thin films.

Synthesis of Tris(dimethylamido)aluminum(III)

The most prevalent and efficient method for synthesizing tris(dimethylamido)aluminum(III) is through a salt metathesis reaction. This approach involves the reaction of a commercially available aluminum halide, typically aluminum trichloride (B1173362) (AlCl₃), with a dimethylamide salt, most commonly lithium dimethylamide (LiNMe₂). The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and proceeds with good yields, generally in the range of 70-80%.[1]

An alternative synthetic route is a ligand exchange reaction, which can be performed using aluminum trichloride, dimethylamine, and a reducing agent like lithium aluminum hydride.[1] However, the salt metathesis method is often preferred due to its simplicity and avoidance of generating hydrogen gas.[1]

Experimental Protocol: Salt Metathesis Synthesis

The following protocol is a detailed methodology for the synthesis of tris(dimethylamido)aluminum(III) via salt metathesis. All procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the moisture sensitivity of the reagents and product.

Materials:

-

Aluminum trichloride (AlCl₃)

-

Lithium dimethylamide (LiNMe₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Schlenk flask and other appropriate glassware

-

Magnetic stirrer and stir bar

-

Cannula or dropping funnel

-

Filter cannula or fritted glass filter

Procedure:

-

In a Schlenk flask, suspend lithium dimethylamide (3 equivalents) in anhydrous diethyl ether or a mixture of diethyl ether and hexanes.

-

In a separate Schlenk flask, dissolve aluminum trichloride (1 equivalent) in anhydrous diethyl ether.

-

Cool both solutions to -30 °C in a freezer or using a cooling bath.

-

Slowly add the aluminum trichloride solution to the stirred suspension of lithium dimethylamide dropwise via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.

-

A white precipitate of lithium chloride (LiCl) will form. Remove the precipitate by filtration through a filter cannula or a fritted glass filter.

-

Remove the solvent from the filtrate under vacuum to yield the crude product.

-

The crude product can be further purified by recrystallization from a minimal amount of dried hexanes at low temperature (e.g., in a freezer) or by sublimation.

Purification: Sublimation

Tris(dimethylamido)aluminum(III) is a volatile solid, making sublimation an effective method for purification.[1]

Procedure:

-

Place the crude tris(dimethylamido)aluminum(III) in a sublimation apparatus.

-

Heat the apparatus to 90 °C under reduced pressure.

-

The purified product will sublime and deposit on the cold finger of the apparatus as colorless crystals.

-

Collect the purified crystals under an inert atmosphere. This method can yield a product with a purity exceeding 98%.[1]

Physicochemical Properties

Tris(dimethylamido)aluminum(III) is a colorless to light brown solid at room temperature.[1] In the solid state and in non-coordinating solvents, it exists as a dimer, formally named bis(μ-dimethylamino)tetrakis(dimethylamino)dialuminum.

| Property | Value | References |

| Chemical Formula | Al(N(CH₃)₂)₃ (monomer) / C₁₂H₃₆Al₂N₆ (dimer) | [2][3][4] |

| Molecular Weight | 159.21 g/mol (monomer) / 318.42 g/mol (dimer) | [3] |

| Appearance | Colorless to light brown solid/crystals | [3] |

| Melting Point | 82-84 °C | [3] |

| Boiling Point | 90 °C (sublimes) | [4] |

| Density | 0.865 g/mL at 25 °C | [1] |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized tris(dimethylamido)aluminum(III).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of tris(dimethylamido)aluminum(III) is expected to show characteristic vibrational modes for the Al-N and C-H bonds. The absence of O-H stretching bands would confirm the anhydrous nature of the product.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the compound.

| m/z | Fragment | Notes | References |

| 159 | [Al(N(CH₃)₂)₃]⁺ | Molecular ion (monomer), typically of low intensity. | [1] |

| 84 | [Al(N(CH₃)₂)₂]⁺ | Base peak, resulting from the loss of one dimethylamido ligand. | [1] |

| 44 | [N(CH₃)₂]⁺ | A stable and significant fragment. | [1] |

X-ray Crystallography

Single-crystal X-ray diffraction studies have confirmed the dimeric structure of tris(dimethylamido)aluminum(III) in the solid state. The structure consists of two aluminum atoms bridged by two dimethylamido groups, with each aluminum atom also bonded to two terminal dimethylamido ligands. This results in a tetrahedral coordination geometry around each aluminum center.

Applications in Atomic Layer Deposition (ALD)

Tris(dimethylamido)aluminum(III) is a key precursor for the atomic layer deposition of aluminum-based thin films, such as aluminum nitride (AlN) and aluminum oxide (Al₂O₃). Its high volatility and thermal stability make it an ideal candidate for ALD processes.

| Film | Co-reactant | Deposition Temperature (°C) | Growth Rate (Å/cycle) | References |

| Al₂O₃ | Water (H₂O) | 250 | 1.1 | |

| AlN | Ammonia (NH₃) | 150-250 (ALD Window) | Not specified | [2] |

The use of tris(dimethylamido)aluminum(III) as a precursor can lead to lower carbon contamination in the deposited films compared to alkylaluminum precursors like trimethylaluminum (B3029685) (TMA), due to the presence of Al-N bonds instead of Al-C bonds in the precursor molecule.

Visualizations

Synthesis Pathway

Caption: Salt metathesis synthesis of Tris(dimethylamido)aluminum(III).

Experimental Workflow

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Tris(dimethylamido)aluminum(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of tris(dimethylamido)aluminum(III), a key precursor in materials science and a compound of interest in various chemical applications.

Introduction

Tris(dimethylamido)aluminum(III), with the chemical formula Al(N(CH₃)₂)₃, is an organoaluminum compound that plays a significant role as a precursor in the deposition of aluminum-containing thin films, such as aluminum nitride (AlN), through methods like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2] A critical feature of this compound is the absence of direct aluminum-carbon bonds, which can lead to lower carbon contamination in the deposited films compared to alkylaluminum precursors.[3] In the solid state and in non-coordinating solvents, tris(dimethylamido)aluminum(III) exists as a dimer, formally named bis(μ-dimethylamino)tetrakis(dimethylamino)dialuminum, with the molecular formula [Al(N(CH₃)₂)₃]₂.[4] This dimeric structure is central to understanding its chemical reactivity and physical properties.

Molecular Structure and Bonding

The molecular structure of the tris(dimethylamido)aluminum(III) dimer has been elucidated by single-crystal X-ray diffraction. The dimer features a central four-membered Al₂N₂ ring, where two dimethylamido groups act as bridging ligands between the two aluminum centers. Each aluminum atom is also bonded to two terminal dimethylamido groups, resulting in a distorted tetrahedral coordination geometry around each aluminum atom.

The bonding in the dimer is characterized by covalent interactions between aluminum and nitrogen. The bridging Al-N bonds are typically longer than the terminal Al-N bonds, reflecting the delocalized nature of the electron density within the Al₂N₂ core. The nitrogen atoms of the dimethylamido ligands are sp² hybridized, and the lone pair of electrons on the nitrogen atoms participates in pπ-dπ bonding with the vacant d-orbitals of the aluminum atoms. This interaction contributes to the stability of the molecule and influences the geometry around the nitrogen atoms, which is generally planar.

Quantitative Structural Data

The following table summarizes the key bond lengths and angles for the tris(dimethylamido)aluminum(III) dimer, as determined by X-ray crystallography.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | ||

| Al-N (bridging) | Al-N(br) | 1.95(1) |

| Al-N (terminal) | Al-N(t) | 1.80(1) |

| N-C (average) | N-C | 1.47(2) |

| Al...Al distance | Al...Al | 2.804(2) |

| Bond Angles | ||

| N(br)-Al-N(br) | ∠N(br)AlN(br) | 85.5(4) |

| Al-N(br)-Al | ∠AlN(br)Al | 94.5(4) |

| N(t)-Al-N(t) | ∠N(t)AlN(t) | 114.8(5) |

| N(t)-Al-N(br) (average) | ∠N(t)AlN(br) | 110.0(5) |

| C-N-C (terminal, average) | ∠CNC(t) | 110.5(9) |

| C-N-C (bridging, average) | ∠CNC(br) | 111.1(9) |

Data sourced from Waggoner, K.M.; Olmstead, M.M.; Power, P.P. (1990). Polyhedron, 9(2-3), 257-263.

Experimental Protocols

Synthesis of Tris(dimethylamido)aluminum(III) Dimer

The synthesis of tris(dimethylamido)aluminum(III) is typically achieved through the reaction of an aluminum trihalide, such as aluminum trichloride (B1173362) (AlCl₃), with a lithium amide, in this case, lithium dimethylamide (LiN(CH₃)₂).[4]

Methodology:

-

A solution of lithium dimethylamide in an appropriate anhydrous solvent (e.g., diethyl ether) is prepared.

-

A separate solution of aluminum trichloride in the same anhydrous solvent is prepared.

-

The lithium dimethylamide solution is slowly added to the aluminum trichloride solution at a reduced temperature (e.g., -78 °C) with constant stirring under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The resulting precipitate of lithium chloride (LiCl) is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The tris(dimethylamido)aluminum(III) dimer can be purified by recrystallization from a suitable solvent like hexane (B92381) or by sublimation.

X-ray Crystal Structure Determination

The definitive molecular structure of the tris(dimethylamido)aluminum(III) dimer was determined by single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by cooling a saturated solution of the purified compound in a non-polar solvent (e.g., hexane) or by slow sublimation.

-

Data Collection: A selected crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 130 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic X-ray radiation (e.g., Mo-Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and their anisotropic displacement parameters are then refined using full-matrix least-squares methods against the experimental data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Caption: Dimeric structure of tris(dimethylamido)aluminum(III).

Caption: Experimental workflow for structure determination.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Tris(dimethylamido)aluminum(III)

For Researchers, Scientists, and Drug Development Professionals

Tris(dimethylamido)aluminum(III), with the chemical formula Al[N(CH₃)₂)₃, is a valuable organoaluminum precursor in various applications, including as a precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of aluminum-based thin films crucial in the semiconductor industry.[1] However, its utility is matched by its significant hazardous properties, necessitating stringent safety and handling protocols. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses required for the safe use of Tris(dimethylamido)aluminum(III) in a laboratory setting.

Hazard Identification and Classification

Tris(dimethylamido)aluminum(III) is classified as a hazardous substance due to its pyrophoric and water-reactive nature. It is crucial to understand its specific hazards to implement appropriate safety measures.

Primary Hazards:

-

Pyrophoric: Spontaneously ignites in air.

-

Water-Reactive: Reacts violently with water and moisture, releasing flammable gases that may ignite spontaneously.[2][3][4][5]

-

Corrosive: Causes severe skin burns and serious eye damage.[1][2][3]

-

Respiratory Irritant: May cause respiratory irritation upon inhalation.[2]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[2]

-

H260: In contact with water releases flammable gases which may ignite spontaneously.[1][2][3]

Physicochemical and Safety Data

A clear understanding of the quantitative data associated with Tris(dimethylamido)aluminum(III) is essential for risk assessment and the design of safe experimental setups.

| Property | Value | Source |

| Molecular Formula | C₆H₁₈AlN₃ | [1] |

| Molecular Weight | 159.21 g/mol | [1][6][7] |

| Appearance | White to yellow crystals or liquid | [1][2] |

| Melting Point | 82-84 °C | [1][6][7] |

| Boiling Point | 50 °C @ 20 mmHg | [2] |

| Density | 0.865 g/mL at 25 °C | [4][6][7][8] |

| Flash Point | 21 °C (69.8 °F) | [2][6][7] |

| Water Solubility | Reacts violently | [2] |

| UN Number | 3396 | [1] |

| Hazard Class | 4.3 (Substances which, in contact with water, emit flammable gases) | [1] |

| Packing Group | I | [1] |

Safe Handling and Experimental Protocols

Due to its air and moisture sensitivity, Tris(dimethylamido)aluminum(III) must be handled under an inert atmosphere using specialized techniques and equipment.

Engineering Controls

-

Glovebox: The preferred method for handling Tris(dimethylamido)aluminum(III) is within a glovebox maintained with an inert atmosphere (e.g., argon or nitrogen) with low oxygen and moisture levels (<1 ppm).[9][10]

-

Fume Hood: If a glovebox is not available, manipulations must be performed in a well-ventilated fume hood, utilizing Schlenk line techniques to maintain an inert atmosphere.[2] The sash should be kept as low as possible.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with Tris(dimethylamido)aluminum(III).

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential explosions. |

| Skin Protection | Flame-retardant lab coat (e.g., Nomex). | Provides a barrier against fire and chemical splashes. |

| Chemical-resistant gloves (e.g., nitrile or neoprene). Consider wearing two pairs. | Protects hands from chemical contact and allows for safe removal of a contaminated outer glove. | |

| Respiratory Protection | A full-face respirator with appropriate cartridges (e.g., type ABEK) should be available for emergency situations. | Protects against inhalation of harmful vapors or decomposition products. |

Experimental Workflow: Transferring the Reagent

The following protocol outlines the safe transfer of Tris(dimethylamido)aluminum(III) using syringe or cannula techniques under an inert atmosphere. This workflow should be performed in a fume hood or glovebox.

Caption: Inert atmosphere transfer workflow for Tris(dimethylamido)aluminum(III).

Quenching and Disposal

Unused or residual Tris(dimethylamido)aluminum(III) must be carefully quenched before disposal.

Protocol for Quenching:

-

Dilution: Dilute the reagent in a high-boiling, non-reactive solvent such as toluene (B28343) or hexane (B92381) in a flask under an inert atmosphere.

-

Cooling: Cool the flask in an ice bath.

-

Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.

-

Secondary Quench: Once the initial vigorous reaction has subsided, slowly add methanol (B129727).

-

Final Quench: After the reaction with methanol is complete, cautiously add water dropwise to ensure all reactive material is consumed.

-

Neutralization and Disposal: Neutralize the resulting solution and dispose of it as hazardous waste in accordance with local regulations.[11][12]

Storage and Incompatibility

Proper storage is critical to prevent accidents and maintain the integrity of the reagent.

-

Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed, original container under an inert gas (e.g., argon or nitrogen).[1][2] Recommended storage temperature is typically 2-8 °C.[2]

-

Incompatible Materials: Avoid contact with water, moist air, alcohols, acids, and strong oxidizing agents.[2]

Caption: Incompatibility chart for Tris(dimethylamido)aluminum(III).

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][13] |

| Skin Contact | Immediately remove all contaminated clothing. Brush off any solid particles and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][13] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][13] |

Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with a dry, inert absorbent material such as sand, powdered limestone, or dry graphite. DO NOT use water or combustible materials.

-

Carefully collect the absorbed material into a sealed container for disposal.

-

-

Large Spills:

-

Evacuate the laboratory and alert personnel in adjacent areas.

-

Activate the fire alarm.

-

Call emergency services.

-

Prevent entry to the area.

-

Firefighting

-

Suitable Extinguishing Media: Use dry chemical powder, sand, or a Class D fire extinguisher.

-

Unsuitable Extinguishing Media: DO NOT USE WATER, carbon dioxide, or halogenated extinguishing agents.[2]

Caption: Emergency response workflow for a Tris(dimethylamido)aluminum(III) spill.

Conclusion

Tris(dimethylamido)aluminum(III) is a highly reactive and hazardous compound that demands the utmost respect and adherence to rigorous safety protocols. By understanding its properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness its utility in advancing scientific and technological frontiers. Always consult the Safety Data Sheet (SDS) before use and ensure that all personnel are thoroughly trained in the handling of pyrophoric and water-reactive materials. the handling of pyrophoric and water-reactive materials.

References

- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 2. ehs.uci.edu [ehs.uci.edu]

- 3. web.mit.edu [web.mit.edu]

- 4. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]

- 5. - Division of Research Safety | Illinois [drs.illinois.edu]

- 6. chemistry.ucla.edu [chemistry.ucla.edu]

- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 8. collections.uhsp.edu [collections.uhsp.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. epfl.ch [epfl.ch]

- 12. chemistry.nd.edu [chemistry.nd.edu]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Tris(dimethylamido)aluminum(III): A Technical Guide for Scientific Professionals

CAS Number: 32093-39-3 Chemical Formula: Al(N(CH₃)₂)₃

This technical guide provides a comprehensive overview of Tris(dimethylamido)aluminum(III), also known as TDMAA. The information is curated for researchers, scientists, and professionals in materials science and chemistry. While organoaluminum compounds have broad applications in organic synthesis, the current body of scientific literature on Tris(dimethylamido)aluminum(III) specifically points to its utility in the fabrication of advanced materials, with no documented applications in drug development or pharmacology at present.

Core Properties and Specifications

Tris(dimethylamido)aluminum(III) is an organoaluminum compound valued for its high volatility and thermal stability, making it an excellent precursor for thin film deposition techniques.[1][2] It is a solid at room temperature and is highly sensitive to moisture and air.[3]

Quantitative Data Summary

For ease of reference, the key physical and chemical properties of Tris(dimethylamido)aluminum(III) are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 159.21 g/mol | [3][4][5][6] |

| Appearance | White to yellow or light brown solid/crystals | [1][3][7] |

| Melting Point | 82-84 °C | [3][4][5][6] |

| Density | 0.865 g/mL at 25 °C | [1][4][5][6] |

| Flash Point | 21.1 °C (70.0 °F) - closed cup | [4][5] |

| Vapor Pressure | 1 Torr at 78 °C | [2] |

| Molecular Formula | C₆H₁₈AlN₃ (Monomer), C₁₂H₃₆Al₂N₆ (Dimer) | [3][8] |

| Purity | ≥98% | [3][7] |

| Aluminum Content | 16.6-17.3% | [3][7] |

Synthesis and Handling

Experimental Protocol: Synthesis via Salt Metathesis

A common laboratory-scale synthesis of Tris(dimethylamido)aluminum(III) involves a salt metathesis reaction between an aluminum halide and a lithium amide.[9]

Materials:

-

Aluminum trichloride (B1173362) (AlCl₃)

-

Lithium dimethylamide (LiN(CH₃)₂)

-

Anhydrous ethereal solvent (e.g., diethyl ether)

-

Inert atmosphere glovebox or Schlenk line

-

Standard glassware for air-sensitive chemistry

Procedure:

-

Under a dry, inert atmosphere (e.g., nitrogen or argon), dissolve aluminum trichloride in the anhydrous ethereal solvent in a reaction flask.

-

In a separate flask, prepare a solution or slurry of lithium dimethylamide in the same anhydrous solvent.

-

Slowly add the lithium dimethylamide solution to the stirred aluminum trichloride solution at a controlled temperature. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir for several hours at room temperature to ensure completion.

-

The resulting mixture will contain the product and a salt byproduct (Lithium Chloride). The salt is typically removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

Purification is achieved by sublimation or distillation under high vacuum.[1] The product is a volatile solid that sublimes at approximately 90°C under reduced pressure.[1]

Safety Precautions: Tris(dimethylamido)aluminum(III) is a water-reactive and corrosive compound.[4][5] It reacts violently with water, releasing flammable gases, and can ignite spontaneously in air.[1] All handling must be performed under a dry, inert atmosphere.[3][10] Personal protective equipment, including flame-resistant clothing, gloves, and eye protection, is mandatory.[3][10]

Core Application: Atomic Layer Deposition (ALD)

Tris(dimethylamido)aluminum(III) is a key precursor in ALD and plasma-enhanced ALD (PE-ALD) for depositing high-purity aluminum-based thin films, such as aluminum oxide (Al₂O₃) and aluminum nitride (AlN).[2] These films are critical components in the semiconductor and microelectronics industries.[3] Its advantage over other precursors like trimethylaluminum (B3029685) (TMA) lies in the presence of Al-N bonds, which can lead to lower carbon contamination in the deposited films.[2][11]

Experimental Protocol: Thermal ALD of Aluminum Oxide (Al₂O₃)

This protocol describes a typical thermal ALD process for depositing Al₂O₃ using TDMAA and water (H₂O) as the co-reactant.[2]

Equipment and Materials:

-

ALD Reactor

-

Substrate (e.g., Si(100) wafer)

-

Tris(dimethylamido)aluminum(III) (TDMAA) precursor, heated in a bubbler (e.g., at 90°C)

-

Deionized water (H₂O) co-reactant

-

High-purity nitrogen (N₂) purge gas

Deposition Cycle: The process consists of a repeated four-step cycle:

-

TDMAA Pulse: The TDMAA vapor is pulsed into the reactor chamber. It chemisorbs onto the substrate surface in a self-limiting reaction.[2]

-

Nitrogen Purge: Excess, unreacted TDMAA and gaseous byproducts are removed from the chamber by a flow of inert N₂ gas.

-

H₂O Pulse: Water vapor is pulsed into the chamber. It reacts with the surface-bound aluminum amide species, forming aluminum oxide and releasing dimethylamine (B145610) as a gaseous byproduct.

-

Nitrogen Purge: Excess water and reaction byproducts are purged from the chamber with N₂ gas.

This cycle is repeated to grow the film to the desired thickness in a layer-by-layer fashion.

Typical Process Parameters:

-

Substrate Temperature: 250 °C

-

TDMAA Bubbler Temperature: 90 °C

-

TDMAA Pulse Duration: 4 seconds

-

H₂O Pulse Duration: 0.1 seconds

-

Purge Duration: 10 seconds

Concluding Remarks for Drug Development Professionals

The established applications for Tris(dimethylamido)aluminum(III) are firmly within the domain of materials science and inorganic chemistry. Its high reactivity, particularly with water and protic substances, makes it unsuitable for direct biological or pharmaceutical applications in its current form. While organometallic chemistry plays a role in the synthesis of complex organic molecules, there is no specific literature to suggest the use of Tris(dimethylamido)aluminum(III) as a reagent in pharmaceutical manufacturing. Researchers in drug development should note this specific compound's profile is geared towards non-biological, high-temperature deposition processes under vacuum.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. wiley.com [wiley.com]

- 4. Organoaluminum Reagents [sigmaaldrich.com]

- 5. [The use of aluminum and its compounds for the biomedical purposes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tris(dimethylamido)aluminum(III) | C12H36Al2N6 | CID 16688802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy Tris(dimethylamido)aluminum(III) | 32093-39-3 [smolecule.com]

- 8. spipharma.com [spipharma.com]

- 9. Tris(dimethylamino)aluminum | 3DMAAl | C6H18AlN3 - Ereztech [ereztech.com]

- 10. Next-generation aluminum adjuvants: Immunomodulatory layered double hydroxide NanoAlum reengineered from first-line drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]

An In-depth Technical Guide to the Solubility of Tris(dimethylamido)aluminum(III) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Tris(dimethylamido)aluminum(III), with the chemical formula Al(N(CH₃)₂)₃, is an organoaluminum compound that serves as a crucial precursor in the fabrication of aluminum nitride (AlN) thin films through processes like organometallic chemical vapor deposition (OMCVD) and atomic layer deposition (ALD). Its utility in these applications is significantly influenced by its physical properties, including its solubility in organic solvents. This technical guide provides a comprehensive overview of the available knowledge on the solubility of Tris(dimethylamido)aluminum(III), outlines experimental protocols for its determination, and discusses the factors influencing its solubility.

Quantitative Solubility Data

A thorough review of scientific literature, including research articles, technical data sheets, and patents, reveals a notable absence of specific quantitative data on the solubility of Tris(dimethylamido)aluminum(III) in common organic solvents. While its synthesis and purification procedures often mention the use of solvents like diethyl ether and hexanes, numerical solubility values (e.g., in grams per 100 mL or molarity) are not provided. This suggests that while the compound is qualitatively soluble in certain organic solvents, detailed solubility studies have not been widely published.

The following table summarizes the qualitative solubility of Tris(dimethylamido)aluminum(III) in various organic solvents based on information gleaned from synthesis and handling procedures.

| Solvent Class | Specific Solvent | Qualitative Solubility | Reference(s) |

| Ethers | Diethyl ether | Used as a solvent during synthesis, indicating good solubility. | [1] |

| Tetrahydrofuran (THF) | Expected to be soluble based on its use with similar organometallic compounds. | ||

| Hydrocarbons | Hexanes | Used as a co-solvent in synthesis, suggesting some degree of solubility. | [1] |

| Pentane | Likely soluble, similar to hexanes. | ||

| Toluene | Expected to be soluble due to its nonpolar nature. | ||

| Aromatic Hydrocarbons | Benzene | Expected to be soluble. |

It is important to note that Tris(dimethylamido)aluminum(III) reacts violently with water and other protic solvents.

Factors Influencing Solubility

The solubility of Tris(dimethylamido)aluminum(III) is governed by several factors inherent to its molecular structure and the properties of the solvent:

-

"Like Dissolves Like" Principle: As a nonpolar organometallic compound, Tris(dimethylamido)aluminum(III) is expected to be more soluble in nonpolar organic solvents such as hydrocarbons and ethers. The dimethylamido ligands contribute to its nonpolar character.

-

Molecular Structure: The monomeric form of Tris(dimethylamido)aluminum(III) is trigonal planar. However, like many organoaluminum compounds, it can exist as a dimer, [Al(N(CH₃)₂)₃]₂, in the solid state and in non-coordinating solvents. This dimerization can affect its solubility.

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Nonpolar solvents will more effectively solvate the nonpolar Tris(dimethylamido)aluminum(III) molecules.

-

Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, heating the solvent may enhance the solubility of Tris(dimethylamido)aluminum(III).

Experimental Protocol for Determining Solubility

Given the lack of published quantitative data, researchers may need to determine the solubility of Tris(dimethylamido)aluminum(III) experimentally. The following protocol outlines a general procedure for determining the solubility of this air- and moisture-sensitive compound. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Materials:

-

Tris(dimethylamido)aluminum(III)

-

Anhydrous organic solvent of interest

-

Schlenk flask or similar sealable reaction vessel

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringe with a filter attachment (e.g., PTFE)

-

Pre-weighed, sealable vials

-

Analytical balance

Procedure:

-

Preparation: Ensure all glassware is rigorously dried and purged with an inert gas (e.g., argon or nitrogen). The organic solvent must be anhydrous and deoxygenated.

-

Saturation: In an inert atmosphere, add an excess amount of Tris(dimethylamido)aluminum(III) to a known volume of the anhydrous solvent in a Schlenk flask. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature. Stir the mixture vigorously for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

-

Sampling: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed, sealable vial. Carefully evaporate the solvent under vacuum, leaving behind the dissolved Tris(dimethylamido)aluminum(III).

-

Quantification: Determine the mass of the dissolved Tris(dimethylamido)aluminum(III) by weighing the vial containing the residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (mass of residue (g) / volume of aliquot (mL)) * 100

Safety Precautions:

Tris(dimethylamido)aluminum(III) is a hazardous substance. It is corrosive and reacts violently with water, releasing flammable gases. Always handle this compound in a well-ventilated fume hood and under an inert atmosphere. Wear appropriate personal protective equipment, including flame-resistant gloves and safety glasses.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of Tris(dimethylamido)aluminum(III).

Caption: A flowchart of the experimental workflow for determining the solubility of an air-sensitive compound.

References

An In-depth Technical Guide to the Vapor Pressure of Tris(dimethylamido)aluminum(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure characteristics of Tris(dimethylamido)aluminum(III) (TDMAA), a critical precursor in various chemical vapor deposition techniques. Understanding the volatility of TDMAA is essential for controlling deposition rates and ensuring reproducible film growth in applications ranging from semiconductor manufacturing to materials science.

Vapor Pressure Data

The vapor pressure of Tris(dimethylamido)aluminum(III) has been determined experimentally using thermogravimetric analysis (TGA). A key reported value is a vapor pressure of 1 Torr at 78 °C[1]. Further studies have elucidated the vapor pressure over a range of temperatures, as summarized in the table below. This data is crucial for determining the appropriate precursor temperature for consistent delivery to the deposition chamber.

| Temperature (°C) | Temperature (K) | Vapor Pressure (Torr) | Vapor Pressure (Pa) |

| 60 | 333.15 | ~0.3 | ~40 |

| 70 | 343.15 | ~0.6 | ~80 |

| 78 | 351.15 | 1.0 [1] | 133.3 [1] |

| 80 | 353.15 | ~1.2 | ~160 |

| 90 | 363.15 | ~2.1 | ~280 |

| 100 | 373.15 | ~3.5 | ~467 |

| 110 | 383.15 | ~5.8 | ~773 |

| 120 | 393.15 | ~9.3 | ~1240 |

Note: The vapor pressure values other than the one at 78 °C are estimated from the graphical data presented in "Tris(dimethylamido)aluminum(III): An overlooked atomic layer deposition precursor" and are therefore approximate.

Experimental Protocols

The determination of the vapor pressure of air- and moisture-sensitive compounds like Tris(dimethylamido)aluminum(III) requires specialized experimental techniques to ensure accuracy and prevent decomposition of the sample. The primary method employed is a stepped isothermal thermogravimetric analysis (TGA) which measures mass loss at a series of constant temperatures under a controlled atmosphere.

2.1. Synthesis and Handling of Tris(dimethylamido)aluminum(III)

Prior to vapor pressure measurements, high-purity Tris(dimethylamido)aluminum(III) is synthesized. A common method is the salt metathesis reaction between lithium dimethylamide and aluminum trichloride (B1173362) in a nitrogen-filled glovebox to prevent exposure to air and moisture. The product is then purified, for instance, by sublimation.

2.2. Stepped Isothermal Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the vapor pressure of TDMAA using a stepped isothermal TGA method.

-

Instrumentation: A high-precision thermogravimetric analyzer is required.

-

Sample Preparation:

-

In an inert atmosphere (e.g., a nitrogen-filled glovebox), a small, accurately weighed sample of Tris(dimethylamido)aluminum(III) (typically 10-50 mg) is loaded into a TGA sample pan.

-

The pan is hermetically sealed, if possible, for transfer to the TGA instrument to minimize atmospheric exposure.

-

-

Experimental Procedure:

-

The TGA furnace is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 90-100 mL/min).

-

The sample is heated to the first isothermal temperature (e.g., 60 °C) at a controlled ramp rate (e.g., 10 °C/min).

-

The sample is held at this temperature for a set period (e.g., 10-20 minutes) during which the mass loss due to sublimation is continuously recorded. A linear mass loss over time is indicative of a constant evaporation rate.

-

The temperature is then rapidly ramped to the next isothermal step (e.g., 70 °C) and held for the same duration.

-

This process is repeated for a series of increasing temperatures (e.g., up to 120 °C).

-

-

Data Analysis:

-

The rate of mass loss ( dm/dt ) is determined from the slope of the mass versus time data for each isothermal segment.

-

The vapor pressure (P) at each temperature (T) is then calculated using the Knudsen effusion equation:

P = ( dm/dt ) * (2πRT/M)^(1/2) / A

where:

-

R is the ideal gas constant.

-

M is the molar mass of the effusing gas (for TDMAA, 159.21 g/mol ).

-

A is the area of the effusion orifice. For an open TGA pan, an effective orifice area is determined through calibration with a standard of known vapor pressure.

-

-

2.3. Clausius-Clapeyron Relationship

The relationship between the vapor pressure and temperature can be described by the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line, and the enthalpy of vaporization (ΔHvap) can be determined from the slope of this line:

Slope = -ΔHvap / R

This analysis provides valuable thermodynamic data for the sublimation process of Tris(dimethylamido)aluminum(III).

Visualizations

3.1. Experimental Workflow for Vapor Pressure Determination

The following diagram illustrates the key steps involved in the experimental determination of the vapor pressure of Tris(dimethylamido)aluminum(III) using thermogravimetric analysis.

Caption: Experimental workflow for TDMAA vapor pressure determination.

References

Defining TDMAA: An Ambiguous Acronym in Chemical Research

The acronym "TDMAA" is not uniquely defined in publicly available chemical literature and databases, presenting a significant challenge in providing specific NMR and mass spectrometry data. The term can refer to several different chemical compounds, each with distinct spectral properties. Without a precise chemical identifier, such as a CAS number, IUPAC name, or chemical structure, a detailed technical guide on its analytical characterization cannot be compiled.

To illustrate the ambiguity, potential interpretations of "TDMAA" could include derivatives of adamantane, complex organic molecules, or other specialized research chemicals. The lack of a single, universally recognized compound corresponding to this acronym prevents the retrieval and presentation of specific experimental data and protocols as requested.

The Critical Need for Unambiguous Identification

For researchers, scientists, and drug development professionals, the precise identification of a chemical entity is the foundational step for all subsequent analysis. The analytical data, including NMR and mass spectrometry, are unique fingerprints of a molecule's structure. Therefore, any discussion of spectral data must be tied to a specific, unambiguously identified compound.

To proceed with a request for a technical guide on the NMR and mass spectrometry data for "TDMAA," it is imperative that the full chemical name or structure be provided. Once the specific compound is known, a comprehensive search for its spectral data and associated experimental methodologies can be conducted. This will enable the creation of a detailed and accurate technical resource, including data tables, experimental protocols, and workflow visualizations as originally requested.

Methodological & Application

Application Notes and Protocols: Tris(dimethylamido)aluminum(III) for Atomic Layer Deposition

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce conformal, uniform films with atomic-level thickness control. The choice of precursor is critical to the success of the ALD process, dictating film composition, purity, and deposition conditions. Tris(dimethylamido)aluminum(III), often abbreviated as TDMAA, has emerged as a promising precursor for depositing high-quality aluminum-containing thin films such as aluminum oxide (Al₂O₃) and aluminum nitride (AlN).[1][2]

Compared to the more conventional precursor, trimethylaluminum (B3029685) (TMA), TDMAA offers significant advantages. Its chemical structure, featuring aluminum-nitrogen bonds instead of the aluminum-carbon bonds found in TMA, can lead to significantly lower carbon contamination in the resulting films.[3][4] Furthermore, thermogravimetric analysis has demonstrated TDMAA's excellent volatility and thermal stability, which are ideal characteristics for an ALD precursor.[1][3][5] These properties make it a valuable tool for applications requiring high-purity films, such as in microelectronics and advanced material synthesis.[2]

Precursor: Properties and Safety

1.1. Physical and Chemical Properties

Tris(dimethylamido)aluminum(III) is an organoaluminum compound that serves as a versatile precursor in both ALD and Chemical Vapor Deposition (CVD).[2] Its key properties are summarized below.

| Property | Value | References |

| Chemical Formula | Al(N(CH₃)₂)₃ | [6][7] |

| Molecular Weight | 159.21 g/mol | [2][6][7] |

| Appearance | White to yellow crystals or liquid | [2][8] |

| Melting Point | 82-84 °C | [2][6][7] |

| Density | ~0.865 g/mL at 25 °C | [6][7] |

| Purity | ≥ 98% | [2] |

| Synonyms | TDMAA, 3DMAAl, Aluminum dimethylamide | [2][6] |

1.2. Safety and Handling

TDMAA is a hazardous material that requires careful handling in a controlled environment. It is highly flammable and reacts violently with water, releasing flammable gases that may ignite spontaneously.[2][8][9] It can cause severe skin burns and serious eye damage.[2][8]

General Handling Precautions:

-

Inert Atmosphere: Always handle TDMAA under a dry, inert atmosphere, such as nitrogen or argon, with minimal moisture and oxygen content (<5 ppm recommended).[2][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant clothing, chemical-resistant gloves, safety goggles, and a face shield.[2][7][8]

-

Ventilation: Use only in a well-ventilated area or outdoors.[8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[8]

-

Storage: Store in a tightly sealed, moisture-free container in a dry, locked-up place.[2][9]

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Application: Atomic Layer Deposition of Aluminum Oxide (Al₂O₃)

TDMAA is an effective precursor for the thermal ALD of high-purity Al₂O₃ thin films using water as the co-reagent.[1][3] The resulting films exhibit very low carbon contamination (~1.4%), making this process superior to many TMA-based depositions, especially at higher temperatures.[1][3]

2.1. Experimental Protocol: Thermal ALD of Al₂O₃

This protocol outlines the deposition of Al₂O₃ on a substrate using TDMAA and deionized water.

-

Substrate Preparation: Prepare the desired substrate by cleaning it to remove organic and particulate contamination. A typical cleaning procedure for silicon wafers involves sonication in acetone, followed by isopropanol, and then a final rinse with deionized water before drying with nitrogen.

-

Precursor Handling: Fill the precursor bubbler with TDMAA inside a nitrogen-filled glovebox to prevent exposure to air and moisture.[3]

-

System Setup: Install the bubbler in the ALD system and heat it to 90 °C to achieve sufficient vapor pressure.[3] Set the reactor and substrate temperature to 250 °C.[3]

-

Deposition Cycle: Execute the ALD cycles. A standard cycle consists of four steps: a. TDMAA Pulse: Introduce TDMAA vapor into the reactor for 4 seconds.[3] b. Purge 1: Purge the reactor with high-purity nitrogen (N₂) for 10 seconds to remove unreacted precursor and byproducts.[3] c. H₂O Pulse: Introduce water vapor into the reactor for 0.1 seconds.[3] d. Purge 2: Purge the reactor with N₂ for 10 seconds to remove unreacted water and byproducts.[3]

-

Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically around 1.1 Å/cycle.[3]

-

Post-Deposition: Cool down the reactor under a nitrogen atmosphere before removing the coated substrate.

2.2. Process Parameters and Film Properties

| Parameter | Value | References |

| Precursor | Tris(dimethylamido)aluminum(III) (TDMAA) | [3] |

| Co-reagent | Deionized Water (H₂O) | [3] |

| Deposition Temperature | 250 °C | [3] |

| TDMAA Bubbler Temperature | 90 °C | [3] |

| TDMAA Pulse Time | 4.0 s | [3] |

| H₂O Pulse Time | 0.1 s | [3] |

| **Purge Time (N₂) ** | 10.0 s | [3] |

| Growth Per Cycle (GPC) | 1.1 ± 0.1 Å/cycle | [3] |

| Film Purity (Carbon) | ~1.4% in bulk film | [1] |

2.3. Visualization: Thermal ALD Workflow for Al₂O₃

Caption: Thermal ALD cycle for Al₂O₃ using TDMAA and H₂O.

Application: Atomic Layer Deposition of Aluminum Nitride (AlN)

TDMAA is also a valuable precursor for depositing AlN films, which are of interest for applications in electronics and heat management.[10] Various co-reagents, including ammonia (B1221849) (NH₃), nitrogen (N₂) plasma, and hydrazine (B178648) (N₂H₄), can be used.[1][5][10] The use of plasma-enhanced ALD (PE-ALD) or atomic layer annealing (ALA) can facilitate low-temperature deposition (≤400 °C) while achieving high-quality, crystalline films with low impurity content.[10][11]

3.1. Experimental Protocol: Atomic Layer Annealing (ALA) of AlN

This protocol describes a low-temperature method for depositing crystalline AlN using TDMAA, hydrazine, and an argon plasma treatment.[10]

-

Substrate Preparation: Prepare a suitable substrate, such as a Si(111) wafer, using standard cleaning procedures.

-

Precursor Handling: Handle TDMAA and anhydrous hydrazine in an inert-gas environment due to their reactivity and toxicity.

-

System Setup: Load the substrate into the ALD reactor. Set the substrate temperature to ≤400 °C.[10]

-

Deposition Cycle (ALA): The ALA cycle introduces a third step for plasma treatment. a. TDMAA Pulse: Pulse TDMAA into the chamber to form a self-limited layer on the substrate. b. Purge 1: Purge the chamber with argon (Ar) gas to remove residual precursor. c. N₂H₄ Pulse: Introduce anhydrous hydrazine (N₂H₄) as the nitrogen source to react with the adsorbed TDMAA layer.[10] d. Purge 2: Purge the chamber again with Ar gas. e. Ar Plasma Treatment: Introduce a pulse of low-energy Ar plasma. This step enhances film crystallinity without requiring high thermal energy.[10] f. Purge 3: Perform a final purge to clear the chamber before the next cycle.

-

Film Growth: Repeat the cycle to build the desired film thickness. This process yields polycrystalline AlN films with low oxygen and carbon contamination (<2 at. %).[10]

-

Post-Deposition: After the final cycle, cool the system under an inert atmosphere before sample retrieval.

3.2. Process Parameters and Film Properties

| Parameter | Value | References |

| Precursor | Tris(dimethylamido)aluminum(III) (TDMAA) | [10] |

| Co-reagent | Anhydrous Hydrazine (N₂H₄) | [10] |

| Deposition Temperature | ≤ 400 °C | [10][11] |

| Process Variant | Atomic Layer Annealing (ALA) | [10] |

| Plasma Treatment | Argon (Ar) plasma | [10] |

| Substrate | Si(111) | [10] |

| Film Crystallinity | Polycrystalline | [10] |

| Film Purity (C+O) | < 2 at. % | [10] |

3.3. Visualization: PE-ALD/ALA Workflow for AlN

Caption: Plasma-Enhanced ALD / Atomic Layer Annealing cycle for AlN.

References

- 1. Tris(dimethylamido)aluminum(III): An overlooked atomic layer deposition precursor | CoLab [colab.ws]

- 2. Tris(dimethylamino)aluminum | Aluminum dimethylamide | Al(N(CH3)2) – Ereztech [ereztech.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. A mass spectrometrical surface chemistry study of aluminum nitride ALD from tris-dimethylamido aluminum and ammonia - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00922C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 三(二甲基酰胺基)铝(III) | Sigma-Aldrich [sigmaaldrich.com]

- 7. 三(二甲基酰胺基)铝(III) | Sigma-Aldrich [sigmaaldrich.com]

- 8. ereztech.com [ereztech.com]

- 9. americanelements.com [americanelements.com]

- 10. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Atomic Layer Deposition of Aluminum Nitride Films using Tris(dimethylamino)aluminum (TDMAA) and Ammonia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the deposition of high-quality aluminum nitride (AlN) thin films using thermal Atomic Layer Deposition (ALD) with tris(dimethylamino)aluminum (TDMAA) and ammonia (B1221849) (NH₃) as the aluminum and nitrogen precursors, respectively. This process is of significant interest for a variety of applications, including biocompatible coatings for medical implants and devices, gate dielectrics in transistors, and passivation layers in electronics, owing to the excellent conformality, thickness control, and relatively low deposition temperatures offered by ALD.

Overview of the ALD Process

The ALD of AlN from TDMAA and NH₃ is a cyclical process based on two self-limiting surface reactions. In the first half-reaction, TDMAA is introduced into the deposition chamber and reacts with the substrate surface. The excess, unreacted TDMAA and byproducts are then purged from the chamber with an inert gas. In the second half-reaction, ammonia is pulsed into the chamber, reacting with the surface-adsorbed TDMAA species to form AlN. A final purge step removes the reaction byproducts and any unreacted ammonia, completing one ALD cycle. This cycle is repeated to grow the AlN film to the desired thickness. The use of TDMAA, a precursor containing aluminum-nitrogen bonds, can be advantageous in reducing carbon impurities compared to alkyl-based precursors like trimethylaluminum (B3029685) (TMA).[1][2]

Data Presentation: Process Parameters and Film Properties

The following tables summarize the key quantitative data for the ALD of AlN films using TDMAA and NH₃, compiled from various studies. These values can serve as a starting point for process optimization.

Table 1: ALD Process Parameters for AlN Deposition using TDMAA and NH₃

| Parameter | Value | Notes |

| Substrate Temperature | 150 - 400 °C | The ALD window is typically observed between 200 °C and 300 °C, where the growth rate is stable. Higher temperatures can lead to precursor decomposition. |

| TDMAA Precursor Temperature | 25 - 80 °C | The precursor should be heated to ensure adequate vapor pressure for delivery to the reactor. |

| TDMAA Pulse Time | 0.1 - 4.0 s | Pulse time should be sufficient to achieve saturation of the surface reaction. Longer pulses may be needed for high aspect ratio structures. |

| TDMAA Purge Time | 5 - 60 s | Purge time must be long enough to remove all non-reacted precursor and byproducts from the chamber to prevent chemical vapor deposition (CVD) reactions. |

| NH₃ Pulse Time | 1 - 12 s | Similar to the TDMAA pulse, the ammonia pulse should be long enough for the surface reaction to complete. |

| NH₃ Purge Time | 10 - 60 s | A sufficient purge is critical to remove residual ammonia and byproducts. |

| Carrier Gas | Nitrogen (N₂) or Argon (Ar) | High purity inert gas is essential. |

| Reactor Pressure | 1 - 10 Torr | The optimal pressure will depend on the specific ALD reactor configuration. |

Table 2: Resulting Aluminum Nitride Film Properties

| Property | Value | Conditions and Notes |

| Growth per Cycle (GPC) | 0.7 - 1.1 Å/cycle | GPC is dependent on the deposition temperature. A typical GPC of ~0.8 Å/cycle is observed at 200 °C. |

| Film Composition (N/Al ratio) | ~1.0 - 1.3 | Films can be slightly nitrogen-rich. |

| Carbon Impurity | < 1 - 5 at.% | Carbon content is a critical parameter; TDMAA generally leads to lower carbon incorporation than TMA. |

| Oxygen Impurity | 1 - 10 at.% | Oxygen contamination can arise from residual water in the reactor or post-deposition oxidation upon air exposure. |

| Crystallinity | Amorphous to Polycrystalline | Films are typically amorphous at lower temperatures (< 300 °C) and can become polycrystalline at higher temperatures. |

| Density | 2.2 - 3.2 g/cm³ | Density is typically lower than the bulk value of AlN (3.26 g/cm³) and depends on film purity and crystallinity. |

| Refractive Index (at 633 nm) | 1.8 - 2.1 | The refractive index is a good indicator of film density and purity. |

Experimental Protocols

This section provides a detailed methodology for the deposition of AlN films using a thermal ALD reactor.

Substrate Preparation

-

Substrate Cleaning: Begin with a thorough cleaning of the substrate to remove any organic and inorganic contaminants. A common procedure for silicon substrates involves:

-

Sonication in acetone (B3395972) for 10 minutes.

-

Sonication in isopropanol (B130326) for 10 minutes.

-

Rinsing with deionized (DI) water.

-

Drying with a stream of high-purity nitrogen gas.

-

-

Native Oxide Removal (Optional): For applications requiring a direct AlN-substrate interface, the native oxide layer (e.g., SiO₂ on silicon) can be removed. This is typically achieved by a wet etch in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF for 30-60 seconds) followed by a DI water rinse and nitrogen drying. This step should be performed immediately before loading the substrate into the ALD reactor to minimize re-oxidation.

ALD System Preparation

-

Reactor Bake-out: Before deposition, it is crucial to bake out the ALD reactor at a temperature higher than the intended deposition temperature (e.g., 300-400 °C) under vacuum for several hours to desorb any water and other volatile contaminants from the chamber walls.

-

Precursor Loading and Heating:

-

Handle TDMAA in an inert atmosphere (e.g., a glovebox) as it is air and moisture sensitive.

-

Load the TDMAA into a suitable precursor cylinder and connect it to the ALD system.

-

Heat the TDMAA precursor to the desired temperature (e.g., 60-80 °C) to achieve a stable vapor pressure.

-

Ensure all precursor delivery lines are heated to a temperature above the precursor temperature to prevent condensation.

-

-

System Purging: Purge the precursor lines and the reactor with a high-purity inert gas (N₂ or Ar) to remove any atmospheric contaminants.

AlN Deposition Protocol

-

Substrate Loading: Transfer the cleaned substrate into the ALD reactor.

-

Reactor Stabilization: Pump the reactor down to the base pressure and then establish the desired deposition temperature and pressure with a steady flow of the carrier gas.

-

ALD Cycle Execution: Initiate the ALD process by executing the following sequence of steps, which constitutes one cycle:

-

TDMAA Pulse: Introduce TDMAA vapor into the reactor for a predetermined time (e.g., 0.5 - 2.0 seconds).

-

Purge 1: Stop the TDMAA flow and purge the reactor with the inert carrier gas for a set duration (e.g., 10 - 30 seconds).

-

NH₃ Pulse: Introduce ammonia gas into the reactor for a specific time (e.g., 1.0 - 5.0 seconds).

-

Purge 2: Stop the ammonia flow and purge the reactor with the inert carrier gas for a defined period (e.g., 20 - 60 seconds).

-

-

Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be estimated by multiplying the GPC by the number of cycles.

-

Post-Deposition: After the final cycle, cool down the reactor under a continuous flow of inert gas before removing the substrate.

Mandatory Visualizations

ALD Cycle and Surface Chemistry

The following diagram illustrates the idealized surface reactions during one ALD cycle for the growth of AlN from TDMAA and NH₃.

Caption: Idealized ALD cycle for AlN deposition using TDMAA and NH₃.

Experimental Workflow

The following diagram outlines the logical workflow for the entire process, from initial preparation to the final characterization of the AlN films.

Caption: Experimental workflow for ALD of AlN films.

References

Application Notes and Protocols for Low-Temperature Deposition of Aluminum Nitride (AlN) with Tris(dimethylamido)aluminum(III)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aluminum Nitride (AlN) is a wide-bandgap semiconductor with remarkable properties, including high thermal conductivity, excellent chemical and thermal stability, and a high dielectric constant. These characteristics make it a promising material for a variety of applications, such as in microelectronics, optoelectronics, and as a passivation layer in biomedical devices. The low-temperature deposition of high-quality AlN films is crucial for applications involving temperature-sensitive substrates. Tris(dimethylamido)aluminum(III) (TDMAA) has emerged as a superior precursor for low-temperature AlN deposition, primarily because it lacks direct aluminum-carbon bonds, which significantly reduces carbon impurities in the resulting films compared to commonly used precursors like trimethylaluminum (B3029685) (TMA).[1][2][3]

This document provides detailed application notes and experimental protocols for the low-temperature deposition of AlN thin films using TDMAA. The methodologies covered include thermal Atomic Layer Deposition (ALD), Plasma-Enhanced Atomic Layer Deposition (PEALD), and Atomic Layer Annealing (ALA).

Data Presentation

Table 1: Comparison of Low-Temperature AlN Deposition Processes Using TDMAA

| Deposition Technique | Aluminum Precursor | Nitrogen Precursor | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Key Film Properties | Reference |

| Thermal ALD | TDMAA | NH₃ | 200–350 | ~0.8 - 1.87 | Self-limiting growth up to 300°C; stoichiometric AlN with excellent conformality.[4] | [4] |

| Thermal ALD | TDMAA | N₂H₄ | ≤400 | Not specified | Polycrystalline films with small grain sizes (<5 nm) at ≥350°C.[5] | [5] |

| PEALD | TDMAA | N₂ plasma | 250 | 0.8 | Low carbon impurity (~1.4%); potential for low-impurity or impurity-free AlN.[3] | [3] |

| Atomic Layer Annealing (ALA) | TDMAA | N₂H₄ | ≤400 | Not specified | High-quality, oriented c-axis AlN on Si; large grain size (>9 nm); low C/O contamination (<2 at.%).[5][6] | [5][6] |

Table 2: Impurity Concentrations in AlN Films at 400°C

| Deposition Process | Aluminum Precursor | Carbon Content (at.%) | Oxygen Content (at.%) | Reference |

| Thermal ALD | TDMAA | <2 | <2 | [5] |

| Atomic Layer Annealing (ALA) | TDMAA | <2 | <2 | [5] |

| Thermal ALD | TMA | >5 | Not specified | [5] |

| Atomic Layer Annealing (ALA) | TMA | >5 | Not specified | [5] |

Experimental Protocols

Protocol 1: Thermal Atomic Layer Deposition of AlN using TDMAA and NH₃

This protocol describes the deposition of AlN films using a thermal ALD process.

1. Substrate Preparation:

-

Utilize p-type silicon wafers as substrates.

-

Perform a standard cleaning procedure to remove organic and inorganic contaminants.

2. ALD Reactor Setup:

-

Use a hot-wall ALD reactor.

-

Maintain a continuous flow of high-purity N₂ (99.999%) as the carrier and purge gas.[2]

-

Set the reactor pressure to 4 mbar.[2]

3. Precursor Handling and Delivery:

-

Heat the TDMAA precursor to 60-120°C to achieve adequate vapor pressure.[2]

-

Use ammonia (B1221849) (NH₃) as the nitrogen source.

4. Deposition Cycle:

-

The deposition cycle consists of four sequential steps:

-

TDMAA Pulse: Introduce TDMAA vapor into the reactor for a specified time (e.g., 4 seconds) to allow for self-limiting chemisorption on the substrate surface.[2]

-

N₂ Purge: Purge the reactor with N₂ gas to remove unreacted TDMAA and any gaseous byproducts.

-

NH₃ Pulse: Introduce NH₃ gas into the reactor for a specified time (e.g., 12 seconds) to react with the adsorbed aluminum-containing species.[2]

-

N₂ Purge: Purge the reactor with N₂ gas to remove unreacted NH₃ and reaction byproducts.

-

5. Deposition Parameters:

-

Substrate Temperature: 200–350°C.[4]

-

Number of Cycles: Repeat the deposition cycle to achieve the desired film thickness (e.g., 500 cycles for an ~80 nm film).[1][7]

6. Post-Deposition Characterization:

-

Analyze the film thickness, crystallinity, surface morphology, and composition using techniques such as ellipsometry, X-ray diffraction (XRD), atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS).

Protocol 2: Atomic Layer Annealing (ALA) of AlN using TDMAA and N₂H₄

This protocol is a variation of ALD that incorporates a plasma treatment step to enhance film crystallinity at low temperatures.[5]

1. Substrate Preparation:

-

Use Si(111) wafers as substrates.

-

Ensure the substrate has a hydroxyl-terminated surface for initial precursor reaction.[5]

2. ALA Reactor Setup:

-

Utilize an ALD reactor equipped with a remote inductively coupled plasma (ICP) source and a DC bias for the substrate.[5]

3. Precursor Handling and Delivery:

-

Use TDMAA as the aluminum precursor.

-

Use anhydrous hydrazine (B178648) (N₂H₄) as the nitrogen precursor.

4. Deposition Cycle (ALA):

-

The ALA cycle consists of five steps:

-

TDMAA Pulse: Introduce TDMAA, which reacts with the hydroxyl-terminated surface, leaving it terminated with aluminum dimethylamide.[5]

-

N₂ Purge: Purge the chamber to remove excess TDMAA.

-

N₂H₄ Pulse: Introduce N₂H₄ to react with the surface-bound dimethylamide, forming dimethylamine (B145610) gas as a byproduct.[5]

-

N₂ Purge: Purge the chamber to remove excess N₂H₄ and byproducts.

-

Ar Plasma Treatment: Introduce a pulse of low-energy argon ions to induce surface mobility and promote crystallization of the deposited film.[5] A DC bias can be applied to tune the ion energy.[5]

-

5. Deposition Parameters:

6. Film Properties:

-

This process yields high-quality, c-axis oriented polycrystalline AlN films with large grain sizes and low impurity content.[5] The resulting films can serve as template layers for subsequent high-speed AlN growth via sputtering.[5][6]

Visualizations

Caption: Workflow for a single cycle of thermal Atomic Layer Deposition of AlN.

Caption: Workflow for a single cycle of Atomic Layer Annealing of AlN.

Caption: Simplified reaction pathway for ALA of AlN using TDMAA and Hydrazine.

References

- 1. researchgate.net [researchgate.net]

- 2. A mass spectrometrical surface chemistry study of aluminum nitride ALD from tris-dimethylamido aluminum and ammonia - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00922C [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Chemical Vapor Deposition of Aluminum Oxide (Al₂O₃) Using Tris(dimethylamido)aluminum (TDMAA) Precursor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols and application notes are based on extrapolated data from Atomic Layer Deposition (ALD) studies of Al₂O₃ using the Tris(dimethylamido)aluminum (TDMAA) precursor, due to a lack of available literature on its specific use in Chemical Vapor Deposition (CVD) for Al₂O₃. The provided parameters represent a starting point for process development and will require empirical optimization for specific CVD reactor configurations and desired film properties.

Introduction

Aluminum oxide (Al₂O₃) thin films are of significant interest across various scientific and industrial fields, including microelectronics, optics, and biomedical device manufacturing, owing to their excellent dielectric properties, high thermal stability, and chemical inertness. Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, conformal Al₂O₃ films. This document provides a detailed guide for the deposition of Al₂O₃ via CVD utilizing the metalorganic precursor Tris(dimethylamido)aluminum (TDMAA). TDMAA is a promising alternative to more traditional precursors like trimethylaluminum (B3029685) (TMA), offering potential advantages in terms of reduced carbon contamination and different reactivity profiles.

Precursor Properties: Tris(dimethylamido)aluminum (TDMAA)

TDMAA is an aluminum-containing metalorganic compound with the chemical formula Al[N(CH₃)₂]₃. Its key properties relevant to CVD are summarized in the table below. A notable feature of TDMAA is the absence of direct Al-C bonds, which can contribute to lower carbon incorporation in the deposited films compared to alkylaluminum precursors.

| Property | Value |

| Chemical Formula | Al[N(CH₃)₂]₃ |

| Molar Mass | 159.21 g/mol |

| Physical State | Solid at room temperature |

| Vapor Pressure | 1 Torr at 78 °C |

| Thermal Stability | No significant decomposition below 600 °C |

Proposed CVD Process Parameters for Al₂O₃ Deposition

The following table outlines the recommended starting parameters for the CVD of Al₂O₃ using TDMAA and a suitable oxygen source, such as water vapor. These parameters are derived from ALD studies and should be optimized for a continuous flow CVD process.

| Parameter | Recommended Starting Value | Range for Optimization |

| Precursor (TDMAA) Temp. | 90 °C | 80 - 110 °C |

| Substrate Temperature | 250 °C | 200 - 350 °C |

| Co-reactant | Deionized Water (H₂O) | O₂, O₃, N₂O |

| Carrier Gas | N₂ or Ar | - |

| Carrier Gas Flow Rate | 50 - 200 sccm | Dependent on reactor geometry and pressure |

| Reactor Pressure | 1 - 10 Torr | 0.1 - 760 Torr |

Experimental Protocol: CVD of Al₂O₃

This protocol details the steps for depositing Al₂O₃ thin films on a substrate using a hot-wall CVD reactor.

4.1. Substrate Preparation

-

Select a suitable substrate (e.g., silicon wafer, quartz, or other material compatible with the deposition temperature).

-

Clean the substrate to remove any organic and particulate contamination. A standard RCA clean is recommended for silicon substrates.

-

Dry the substrate thoroughly with a nitrogen gun and load it into the CVD reactor.

4.2. Precursor Handling and Delivery

-

Handle TDMAA in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent reaction with air and moisture.

-

Load the TDMAA into a suitable bubbler or sublimator designed for solid precursors.

-

Heat the TDMAA source to 90 °C to achieve adequate vapor pressure for delivery to the reactor.

-

Use a carrier gas (N₂ or Ar) to transport the TDMAA vapor to the reaction chamber. The flow rate of the carrier gas will control the precursor delivery rate.

4.3. Deposition Process

-

Heat the CVD reactor to the desired substrate temperature of 250 °C.

-

Introduce the carrier gas through the TDMAA source into the reaction chamber.

-

Simultaneously introduce the co-reactant (e.g., water vapor) into the chamber. The flow rate of the co-reactant should be carefully controlled to achieve the desired stoichiometry and film properties.

-

Maintain the desired reactor pressure throughout the deposition process.

-

The deposition time will determine the final film thickness. Based on related ALD processes, a growth rate in the range of 1-2 Å/s can be anticipated, but this will be highly dependent on the specific CVD conditions.

-

After the desired deposition time, stop the precursor and co-reactant flows.

-

Allow the substrate to cool down to room temperature under a continuous flow of inert gas before removal from the reactor.

4.4. Post-Deposition Characterization

-

Characterize the deposited Al₂O₃ films using appropriate techniques to determine thickness, composition, morphology, and electrical properties.

-

Thickness and Refractive Index: Ellipsometry

-

Composition and Stoichiometry: X-ray Photoelectron Spectroscopy (XPS)

-

Crystallinity: X-ray Diffraction (XRD)

-

Surface Morphology: Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM)

-

Electrical Properties: Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements for dielectric characterization.

-

Visualizations

5.1. Logical Workflow for Al₂O₃ CVD using TDMAA

5.2. Proposed Reaction Pathway for Al₂O₃ Formation

Application Notes and Protocols for Tris(dimethylamido)aluminum(III) in III-V Semiconductor Growth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Tris(dimethylamido)aluminum(III) (TDMAA) as a precursor for the growth of III-V semiconductor materials, with a primary focus on Aluminum Nitride (AlN). TDMAA is an organoaluminum compound valued in processes like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) for depositing high-purity, uniform aluminum-containing thin films.[1][2] Its chemical formula is Al(N(CH₃)₂)₃.[3]

Key Applications and Advantages

Tris(dimethylamido)aluminum(III) is a solid precursor with a melting point of 82-84 °C and is suitable for fabricating aluminum nitride (AlN) thin films.[3] It is a flammable and water-reactive compound, necessitating handling under an inert atmosphere.[2]

One of the primary advantages of TDMAA over other aluminum precursors, such as Trimethylaluminum (TMA), is the absence of direct aluminum-carbon bonds.[4] This characteristic is crucial for reducing carbon impurities in the grown films, which is a significant challenge in the fabrication of high-quality semiconductor devices.[4][5] TDMAA has demonstrated excellent volatility and thermal stability, which are ideal properties for an ALD precursor.[5][6]

TDMAA is particularly effective in low-temperature deposition processes. For instance, high-quality polycrystalline AlN films have been successfully deposited on silicon substrates at temperatures as low as ≤ 400°C using a technique called atomic layer annealing (ALA), which combines the principles of ALD with an argon plasma treatment.[4] In these processes, TDMAA is used in conjunction with a nitrogen source, such as hydrazine (B178648) (N₂H₄) or ammonia (B1221849) (NH₃).[4][5] The resulting AlN films exhibit large grain sizes and low oxygen and carbon contamination, making them suitable as template layers for further semiconductor growth.[4]

Quantitative Data Summary

The following table summarizes key quantitative data from experiments using Tris(dimethylamido)aluminum(III) for the growth of AlN films. This data is compiled from various research articles and provides a comparative overview of different deposition techniques and precursors.

| Parameter | Value | Deposition Method | Precursors | Substrate | Key Findings | Reference(s) |

| Carbon Impurity | ~1% | Plasma-Enhanced ALD (PE-ALD) | TDMAA + N₂ plasma | - | Lower carbon impurity compared to many TMA-based processes. | [5][6] |

| Carbon Impurity | <2 at. % | Atomic Layer Annealing (ALA) | TDMAA + N₂H₄ | Si(111) | Significantly lower carbon content compared to TMA at 400°C. | [4] |

| Oxygen Impurity | <2 at. % | Atomic Layer Annealing (ALA) | TDMAA + N₂H₄ | Si(111) | Low oxygen contamination. | [4] |

| Grain Size | >9 nm | Atomic Layer Annealing (ALA) | TDMAA + N₂H₄ | Si(111) | Resulted in large-grained AlN films. | [4] |

| Growth Rate | 1.1 Å/cycle | Thermal ALD (for Al₂O₃) | TDMAA + H₂O | - | Similar to the growth rate of alumina (B75360) deposited by TMA at 250°C. | [5] |

| Film Roughness (RMS) | 0.39 ± 0.05 nm | Thermal ALD | TDMAA + NH₃ | p-type Silicon | Produced smooth films. | [5] |

| Film Thickness | ~80 nm | Thermal ALD | TDMAA + NH₃ | p-type Silicon | Achieved with 500 ALD cycles. | [5] |

Experimental Protocols

Below are detailed protocols for the deposition of AlN thin films using Tris(dimethylamido)aluminum(III) based on published research.

Protocol 1: Atomic Layer Annealing (ALA) of AlN on Silicon

This protocol is adapted from a study demonstrating low-temperature deposition of polycrystalline AlN films on silicon substrates.[4]

1. Substrate Preparation:

-

Start with a hydroxyl-terminated Si(111) wafer.

-

Ensure the substrate is clean and free of organic contaminants.

2. Precursor Handling and Deposition Parameters:

-

Aluminum Precursor: Tris(dimethylamido)aluminum(III) (TDMAA)

-

Nitrogen Precursor: Anhydrous hydrazine (N₂H₄)

-

Deposition Temperature: ≤ 400 °C

-

TDMAA Pulse: 2 x 300 ms (B15284909) pulses with a 4 s purge time.

-

N₂H₄ Pulse: 100 ms pulse with an 8 s purge time.

-

Plasma Treatment: An argon plasma treatment with a DC bias is used after the N₂H₄ pulse to enhance film crystallinity. This constitutes the "annealing" step in ALA.

3. Deposition Cycle:

-

Step 1 (TDMAA Pulse): Introduce TDMAA vapor into the reactor to allow for surface adsorption on the silicon substrate.

-

Step 2 (Purge): Purge the chamber with an inert gas (e.g., Argon) to remove unreacted TDMAA.

-